Cas no 2411202-24-7 (2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one)
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2411202-24-7
- 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
- Z1562124241
- 2-Chloro-1-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)propan-1-one
- EN300-7559330
- 2-chloro-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]propan-1-one
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- Inchi: 1S/C14H17ClN6O/c1-11(15)13(22)19-7-9-20(10-8-19)14-16-17-18-21(14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
- InChI Key: QCXBCBFPUJBNOL-UHFFFAOYSA-N
- SMILES: ClC(C)C(N1CCN(C2=NN=NN2C2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 320.1152369g/mol
- Monoisotopic Mass: 320.1152369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.2Ų
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559330-0.05g |
2-chloro-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]propan-1-one |
2411202-24-7 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
Comprehensive Overview of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one (CAS No. 2411202-24-7)
The compound 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one (CAS No. 2411202-24-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the phenyltetrazole and piperazine moieties, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic compounds in treating metabolic and neurological disorders.
In recent years, the search for piperazine derivatives and tetrazole-containing compounds has surged due to their broad-spectrum biological activities. The integration of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one into medicinal chemistry workflows aligns with trends in fragment-based drug design and targeted therapy development. Its chloropropanone segment further enhances reactivity, enabling selective modifications for optimizing pharmacokinetic properties. This adaptability positions the compound as a valuable asset in addressing challenges like drug resistance and selective enzyme inhibition.
From a synthetic perspective, the compound’s CAS No. 2411202-24-7 serves as a critical identifier for researchers sourcing high-purity intermediates. Laboratories focusing on high-throughput screening or combinatorial chemistry prioritize such well-defined structures to ensure reproducibility. The phenyltetrazol-5-yl group, in particular, is noted for its stability under physiological conditions, making it a preferred scaffold in protease inhibitor and GPCR modulator studies. These attributes resonate with current industry priorities, such as precision medicine and AI-driven molecular modeling.
Environmental and regulatory considerations also shape the discourse around 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one. With increasing emphasis on green chemistry, researchers explore solvent-free or catalytic methods to synthesize such intermediates. The compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques further underscores its relevance in sustainable industrial processes. Additionally, its non-hazardous profile (when handled appropriately) aligns with global standards like REACH and ICH guidelines, ensuring safer laboratory practices.
Market analysts highlight the growing demand for custom synthesis services involving CAS No. 2411202-24-7, driven by pharmaceutical outsourcing trends. Start-ups and CROs (Contract Research Organizations) leverage this compound’s modularity to accelerate hit-to-lead optimization projects. Furthermore, its potential in agrochemical innovation—such as designing next-generation herbicides or pesticide synergists—adds another dimension to its commercial viability. These applications are frequently queried in patent databases and academic literature, reflecting sustained scientific interest.
In conclusion, 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its role in advancing therapeutic pipelines and sustainable synthesis methodologies ensures its prominence in both academic and industrial settings. As research evolves, this compound will likely remain a focal point for innovations addressing unmet medical and agricultural needs.
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